molecular formula C10H7BrN2 B093308 5-Bromo-2,2'-bipyridine CAS No. 15862-19-8

5-Bromo-2,2'-bipyridine

Cat. No.: B093308
CAS No.: 15862-19-8
M. Wt: 235.08 g/mol
InChI Key: AWJPULCSDFBFDR-UHFFFAOYSA-N
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Description

5-Bromo-2,2’-bipyridine is an organic compound with the molecular formula C10H7BrN2. It is a derivative of bipyridine, where one of the hydrogen atoms is replaced by a bromine atom at the 5-position. This compound is known for its white to almost white crystalline appearance and is used extensively in various chemical reactions and applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-2,2’-bipyridine can be synthesized through several methods:

    Direct Bromination of 2,2’-Bipyridine: This method involves the reaction of 2,2’-bipyridine with bromine in the presence of a catalyst.

    Stille Coupling Reaction: This method involves the coupling of 5-bromo-2,2’-bipyridine with organotin reagents in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of 5-Bromo-2,2’-bipyridine often involves the direct bromination method due to its simplicity and cost-effectiveness. The reaction is scaled up to produce large quantities of the compound, which is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,2’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted bipyridines, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2,2’-bipyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in forming selective metal complexes and in specific catalytic applications where other bipyridine derivatives may not be as effective .

Properties

IUPAC Name

5-bromo-2-pyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-8-4-5-10(13-7-8)9-3-1-2-6-12-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJPULCSDFBFDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447305
Record name 5-BROMO-2,2'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15862-19-8
Record name 5-Bromo-2,2′-bipyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15862-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-BROMO-2,2'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2,2'-bipyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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